Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20513742
InChI: InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H17F2NO3
Molecular Weight: 249.25 g/mol

Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20513742

Molecular Formula: C11H17F2NO3

Molecular Weight: 249.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate -

Specification

Molecular Formula C11H17F2NO3
Molecular Weight 249.25 g/mol
IUPAC Name tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3
Standard InChI Key XONOUUIJDKOXRR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure is defined by a six-membered piperidine ring substituted with a tert-butyl carbamate group at the 1-position, two fluorine atoms at the 4-position, and a formyl group at the 2-position. This arrangement is represented by the canonical SMILES string CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F, which highlights the spatial orientation of functional groups. The presence of fluorine atoms introduces electronegativity and steric effects, while the formyl group provides a reactive site for further chemical modifications.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₇F₂NO₃
Molecular Weight249.25 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point276.3 ± 33.0 °C (760 mmHg)
Flash Point120.9 ± 25.4 °C
IUPAC Nametert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate

The compound’s density and boiling point suggest moderate volatility, while its flash point indicates stability under standard laboratory conditions.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate typically involves a multi-step process:

  • Piperidine Ring Functionalization: Introduction of fluorine atoms at the 4-position via halogenation reactions.

  • Formyl Group Incorporation: Oxidation or formylation reactions to install the aldehyde group at the 2-position.

  • Carbamate Protection: Reaction with tert-butyl chloroformate to introduce the carbamate group at the 1-position.

Reaction Conditions

ParameterOptimization Strategy
SolventDichloromethane (CH₂Cl₂), tetrahydrofuran (THF)
CatalystTriethylamine (Et₃N)
Temperature0°C to room temperature
Protective Groupstert-Butoxycarbonyl (Boc)

The use of dichloromethane or THF as solvents ensures solubility of intermediates, while triethylamine facilitates deprotonation and accelerates reaction rates. Industrial-scale production may employ continuous flow systems to enhance yield and purity.

Applications in Medicinal Chemistry

Role in Drug Design

The compound’s difluoro groups enhance lipophilicity, improving membrane permeability and target binding affinity. Concurrently, the formyl group serves as a handle for Schiff base formation or nucleophilic additions, enabling the synthesis of imines or secondary amines for further derivatization.

Biological Activity and Mechanistic Insights

In Vitro Studies

While specific biological data for this compound remain limited, related piperidine derivatives exhibit:

  • Anticancer Activity: Inhibition of histone deacetylases (HDACs) in tumor cell lines.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Structure-Activity Relationships (SAR)

ModificationEffect on Activity
Fluorine at 4-position↑ Lipophilicity, ↑ metabolic stability
Formyl at 2-positionEnables covalent bonding with lysine residues
Boc protectionPrevents amine oxidation

These SAR trends underscore the compound’s adaptability in optimizing pharmacokinetic profiles.

PrecautionGuideline
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
Storage-20°C in airtight container
DisposalIncineration or chemical neutralization

Future Directions and Research Opportunities

Unanswered Questions

  • In Vivo Efficacy: No published studies evaluate the compound’s pharmacokinetics or toxicity in animal models.

  • Target Identification: High-throughput screening could elucidate novel biological targets.

Synthetic Innovations

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral derivatives.

  • Biocatalytic Methods: Use of enzymes for greener and more efficient transformations.

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